molecular formula C8H14N2O3 B13955018 4-Propanoylpiperazine-1-carboxylic acid CAS No. 872829-46-4

4-Propanoylpiperazine-1-carboxylic acid

Cat. No.: B13955018
CAS No.: 872829-46-4
M. Wt: 186.21 g/mol
InChI Key: DVKIKORAOSMAAM-UHFFFAOYSA-N
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Description

4-Propanoylpiperazine-1-carboxylic acid is a compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanoylpiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of piperazine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-Propanoylpiperazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Propanoylpiperazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Propanoylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but lacking the propanoyl and carboxylic acid groups.

    N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.

    1,4-Diazepane: A seven-membered ring analog with similar properties.

Uniqueness: 4-Propanoylpiperazine-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with propanoyl and carboxylic acid groups makes it a versatile compound for various applications.

Properties

CAS No.

872829-46-4

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

4-propanoylpiperazine-1-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13)

InChI Key

DVKIKORAOSMAAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)O

Origin of Product

United States

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